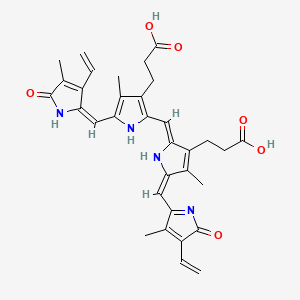

Dehydrobilirubin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3,6,7-Tetramethyl-4,5-dicarboxyethyl-2,8-divinylbilenone. Biosynthesized from hemoglobin as a precursor of bilirubin. Occurs in the bile of AMPHIBIANS and of birds, but not in normal human bile or serum.

Wissenschaftliche Forschungsanwendungen

Biochemical Properties and Mechanisms

Dehydrobilirubin is formed through the enzymatic reduction of bilirubin, primarily via the action of heme oxygenase-1 (HO-1). This compound exhibits antioxidant properties, which are crucial in mitigating oxidative stress in biological systems. Its ability to scavenge free radicals positions it as a potential therapeutic agent in various conditions characterized by oxidative damage.

Neuroprotective Applications

Recent studies have highlighted the neuroprotective effects of this compound in models of traumatic brain injury. For instance, research indicates that this compound can enhance the expression of neuroprotective proteins such as nuclear factor erythroid 2-related factor 2 (NRF2), which plays a pivotal role in cellular defense mechanisms against oxidative stress and inflammation . This suggests that this compound could be beneficial in treating neurodegenerative diseases or injuries.

Antioxidant Role in Disease Models

This compound has been shown to modulate inflammatory responses and oxidative stress in various disease models. In particular, its administration has been linked to reduced levels of pro-inflammatory cytokines and improved outcomes in conditions such as liver disease and acute kidney injury. The compound's antioxidant properties help maintain cellular integrity by preventing lipid peroxidation and DNA damage .

Potential Applications in Cancer Therapy

Emerging evidence suggests that this compound may have applications in cancer therapy due to its ability to induce apoptosis in cancer cells while sparing normal cells. Studies have demonstrated that this compound can inhibit tumor growth by modulating signaling pathways involved in cell survival and proliferation. This dual action makes it a candidate for further investigation as an adjunctive therapy in oncology .

Diagnostic Applications

The detection of this compound levels can serve as a biomarker for certain pathological conditions. For example, its concentration can be indicative of liver function and the severity of liver diseases, including hepatitis and cirrhosis. Monitoring this compound levels may provide insights into disease progression and therapeutic efficacy .

Case Study 1: Neuroprotection Post-Trauma

A study investigated the effects of minocycline on neural stem cell proliferation following traumatic brain injury, finding that increased levels of this compound correlated with enhanced neuroprotection and recovery outcomes .

Case Study 2: Antioxidant Effects in Liver Disease

Research has shown that this compound administration resulted in significant reductions in liver enzyme levels and improved histological outcomes in animal models of liver injury, highlighting its potential as a therapeutic agent for hepatic disorders .

Summary Table of Applications

Eigenschaften

CAS-Nummer |

28022-06-2 |

|---|---|

Molekularformel |

C33H34N4O6 |

Molekulargewicht |

582.6 g/mol |

IUPAC-Name |

3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C33H34N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41)/b24-13+,27-14+,28-15- |

InChI-Schlüssel |

RCNSAJSGRJSBKK-LFKMQHSASA-N |

SMILES |

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O |

Isomerische SMILES |

CC\1=C(/C(=C/C2=C(C(=C(N2)/C=C/3\C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/N/C1=C/C4=NC(=O)C(=C4C)C=C)CCC(=O)O |

Kanonische SMILES |

CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O |

Key on ui other cas no. |

114-25-0 |

Synonyme |

iliverdin XIII alpha biliverdin XIIIa |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.